1,4-Diaminobutanedihydrochloride
Description
Nomenclature and Contextual Significance
The formal identification and naming of a chemical compound are fundamental to its study. 1,4-Diaminobutanedihydrochloride is known by several names, each reflecting its chemical structure and historical context.
This compound is the dihydrochloride (B599025) salt of 1,4-diaminobutane (B46682), an organic compound more commonly known as putrescine. chemicalbook.comchembk.com The addition of two hydrochloride (-2HCl) groups to the putrescine molecule results in a more stable, water-soluble, crystalline solid that is easier to handle and store for laboratory use. chemicalbook.comchembk.com Consequently, the compound is frequently referred to in scientific literature and commercial catalogs by a variety of synonyms.
These names are used interchangeably to refer to the same chemical entity, C₄H₁₂N₂ · 2HCl. sigmaaldrich.comsigmaaldrich.commpbio.com The most common synonyms include:
Putrescine dihydrochloride sigmaaldrich.commoneidechem.comchemimpex.com
1,4-Butanediamine dihydrochloride chembk.comsigmaaldrich.commpbio.com
Tetramethylenediamine dihydrochloride chembk.comsigmaaldrich.commpbio.com
This synonymity is important for researchers to recognize when searching databases and literature to ensure a comprehensive understanding of the existing body of work on this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 333-93-7 | chembk.comsigmaaldrich.comsigmaaldrich.commoneidechem.com |
| Molecular Formula | C₄H₁₄Cl₂N₂ or NH₂(CH₂)₄NH₂ · 2HCl | chemicalbook.comchembk.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 161.07 g/mol | chemicalbook.comsigmaaldrich.commpbio.com |
| Appearance | White to off-white crystalline powder or crystals | chemicalbook.comguidechem.comglentham.com |
| Melting Point | ~280 °C (decomposes) | chemicalbook.comchembk.comsigmaaldrich.comsigmaaldrich.com |
| Solubility | Highly soluble in water | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| EC Number | 206-375-9 | chembk.comsigmaaldrich.commpbio.com |
This compound serves as a crucial organic intermediate—a molecule that is a stepping stone in the synthesis of more complex molecules. chemicalbook.comguidechem.com Its bifunctional nature, possessing two primary amine groups, makes it a valuable precursor in various scientific fields.
In biochemical research , it is widely used in the preparation of specialized cell culture media. chemicalbook.comguidechem.com Notably, it is a component in media designed for the cultivation and maintenance of stem cells, which are critical for research into cell differentiation and regenerative medicine. chemicalbook.comchemimpex.com It also serves as a precursor in the biosynthesis of polyamines like spermidine (B129725), which are vital for cell growth and proliferation. sigmaaldrich.comglentham.com
In polymer chemistry , the diamine structure allows it to act as a cross-linking agent, helping to form polymers with enhanced mechanical properties. chemicalbook.com In organic synthesis , it is a fundamental building block for creating more complex organic compounds, including pharmaceutical drugs and agrochemicals. chemicalbook.com For instance, research has shown its use in modifying nanoclay to improve the adsorption of uremic toxins. sigmaaldrich.com
Historical Overview of its Identification and Research Trajectory
The history of this compound is intrinsically linked to the discovery and study of its parent compound, putrescine, and the broader class of polyamines.
The journey of polyamine research began in 1678 when the Dutch scientist Antonie van Leeuwenhoek first observed crystalline substances in human semen, which were later named spermine (B22157). nih.govnih.gov However, the structural elucidation of these compounds would not occur for nearly 250 years. nih.govresearchgate.net
Putrescine, along with another diamine called cadaverine, was first described in 1885 by the Berlin physician Ludwig Brieger. wikipedia.org He identified these substances as products of the microbial breakdown of amino acids in putrefying flesh, which is how they acquired their distinctive names. The formal structural determination of putrescine (1,4-diaminobutane) and related polyamines like spermine and spermidine was finally achieved in the early 20th century, with significant contributions from researchers like Rosenheim around 1924. nih.govresearchgate.net This foundational work established the chemical identity of these biologically crucial molecules.
Following its identification, research into putrescine and its dihydrochloride salt expanded from its role in decomposition to its functions in living organisms. Early studies revealed that polyamines could promote the growth of certain bacteria. nih.govresearchgate.net This led to investigations into their roles in cell proliferation and development.
Over the decades, the applications of this compound have diversified significantly, reflecting advancements in various scientific fields.
Table 2: Key Research Application Milestones for this compound
| Era | Research Focus | Application / Finding | Source(s) |
|---|---|---|---|
| Late 19th Century | Discovery & Identification | First described by Ludwig Brieger as a product of putrefaction. | wikipedia.org |
| Early 20th Century | Microbiology & Biochemistry | Found to promote the growth of fastidious bacteria. | nih.govresearchgate.net |
| Mid-20th Century | Cell Biology & Cancer Research | Studied for its accumulation in regenerating rat liver and role in cell growth, drawing the attention of oncologists. | nih.gov |
| Late 20th Century | Neurobiology | Identified as an agonist that binds to the polyamine modulatory site of the NMDA receptor, potentiating its currents. | sigmaaldrich.comglentham.com |
| 21st Century | Biotechnology & Materials Science | Used in formulating stem cell culture media and for modifying nanomaterials for adsorption applications. | chemicalbook.comsigmaaldrich.comguidechem.com |
| 21st Century | Microbiology & Biofilm Research | Studied for its role in promoting biofilm formation in bacteria such as Pseudomonas aeruginosa. | nih.gov |
In modern research, this compound is utilized in highly specific applications. In neurobiology, it is known to bind to the polyamine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory. sigmaaldrich.commpbio.com In molecular biology and pharmaceutical development, it is used as a starting material in the total synthesis of complex natural products like spermine alkaloids. sigmaaldrich.com Furthermore, its role in microbial processes continues to be an active area of research, such as its impact on the formation of biofilms, which are relevant to infectious diseases and industrial processes. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H14Cl2N2 |
|---|---|
Molecular Weight |
161.07 g/mol |
IUPAC Name |
butane-1,4-diamine;hydron;dichloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H |
InChI Key |
XXWCODXIQWIHQN-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].C(CCN)CN.[Cl-].[Cl-] |
Origin of Product |
United States |
Synthesis and Production Methodologies for 1,4 Diaminobutanedihydrochloride in Research Settings
Chemical Synthesis Routes
The chemical synthesis of 1,4-diaminobutanedihydrochloride in research and industrial settings primarily involves two key stages: the production of the free base, 1,4-diaminobutane (B46682) (also known as putrescine), followed by its conversion to the stable dihydrochloride (B599025) salt.
The principal industrial route to 1,4-diaminobutane is the catalytic hydrogenation of succinonitrile (B93025). This process is favored for large-scale production due to its efficiency and the relative availability of the starting materials. The reaction involves the reduction of the two nitrile groups of succinonitrile using molecular hydrogen in the presence of a metal catalyst.
Raney-type nickel is a commonly employed catalyst for this transformation. researchgate.netbme.hu To enhance performance and selectivity towards the primary amine, the nickel catalyst is often promoted with other metals such as chromium, molybdenum, or iron. researchgate.net The hydrogenation is typically carried out in a solvent, and the reaction conditions are carefully controlled to maximize the yield of the desired 1,4-diaminobutane and minimize the formation of byproducts, such as cyclic secondary amines. researchgate.net
Key parameters for this process are outlined in the table below, based on research into aliphatic dinitrile hydrogenation.
| Parameter | Typical Value/Condition | Source |
| Catalyst | Raney-type Nickel (often promoted with Mo, Cr, or Fe) | researchgate.net |
| Temperature | ~77 °C (350 K) | researchgate.net |
| Pressure | 5.0 MPa | researchgate.net |
| Reactant | Succinonitrile | researchgate.netbme.hu |
| Product | 1,4-Diaminobutane | researchgate.netbme.hu |
Research indicates that the kinetics of this hydrogenation are highly dependent on the hydrocarbon chain length of the dinitrile, with shorter molecules like succinonitrile adsorbing more strongly onto the catalyst surface compared to longer-chain dinitriles like adiponitrile. researchgate.net
In a laboratory setting, this compound is typically prepared through a straightforward acid-base neutralization reaction. orgsyn.org This method is used to convert the free base, 1,4-diaminobutane, which is a liquid at room temperature, into its solid, more stable, and easier-to-handle dihydrochloride salt.
The process involves dissolving 1,4-diaminobutane in a suitable solvent, commonly an alcohol like absolute ethanol (B145695). Concentrated hydrochloric acid is then carefully added to the solution, typically while cooling in an ice bath to manage the exothermic reaction. The addition of hydrochloric acid protonates the two amino groups of the 1,4-diaminobutane molecule, leading to the formation of the dihydrochloride salt.
The reaction is as follows: H₂N-(CH₂)₄-NH₂ + 2HCl → [H₃N-(CH₂)₄-NH₃]²⁺ 2Cl⁻
The resulting this compound, being a salt, is generally insoluble in the organic solvent and precipitates out of the solution as a crystalline solid. The solid product can then be isolated by filtration, washed with a solvent like ethanol or ether to remove any excess acid or unreacted starting material, and dried. orgsyn.org This method provides a high yield of the pure dihydrochloride salt.
Biological and Enzymatic Production Approaches
Biological methods for producing 1,4-diaminobutane (putrescine) offer a renewable alternative to chemical synthesis. These approaches utilize microorganisms and their enzymes to convert amino acids into the desired diamine.
Two primary enzymatic pathways for putrescine biosynthesis are widely recognized in various organisms, from bacteria to eukaryotes. These pathways start from the amino acids arginine or ornithine.
In this two-step pathway, the amino acid L-arginine is the initial substrate. mdpi.comoup.comresearchgate.net
Step 1: Decarboxylation of Arginine. The enzyme arginine decarboxylase (ADC) catalyzes the removal of a carboxyl group from L-arginine, producing agmatine (B1664431) and carbon dioxide. mdpi.comnih.gov
Step 2: Hydrolysis of Agmatine. The intermediate, agmatine, is then converted to 1,4-diaminobutane (putrescine) by the action of the enzyme agmatinase, which is also known as agmatine ureohydrolase (AUH). This step involves the removal of a urea (B33335) molecule. mdpi.comoup.com
This pathway is a recognized route for polyamine biosynthesis in various organisms and has been engineered in microorganisms like Escherichia coli for the biocatalytic production of putrescine from L-arginine. mdpi.comnih.gov
| Enzyme | Gene (in E. coli) | Substrate | Product | Source |
| Arginine Decarboxylase (ADC) | speA | L-Arginine | Agmatine | mdpi.comoup.com |
| Agmatinase (AUH) | speB | Agmatine | 1,4-Diaminobutane (Putrescine) | mdpi.comoup.com |
The most direct biosynthetic route to 1,4-diaminobutane (putrescine) is the decarboxylation of the amino acid L-ornithine. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.orgnih.gov ODC is a pyridoxal (B1214274) phosphate-dependent enzyme that directly removes the carboxyl group from ornithine to yield putrescine and carbon dioxide. wikipedia.org
This single-step conversion is the committed and often rate-limiting step in polyamine synthesis in many organisms, including humans. wikipedia.orgnih.gov The activity of ODC is essential for cell growth and proliferation, as the resulting polyamines are crucial for stabilizing DNA. nih.gov This pathway is a primary target for metabolic engineering efforts aimed at the microbial production of 1,4-diaminobutane.
| Enzyme | EC Number | Substrate | Product | Cofactor | Source |
| Ornithine Decarboxylase (ODC) | 4.1.1.17 | L-Ornithine | 1,4-Diaminobutane (Putrescine) | Pyridoxal phosphate (B84403) | wikipedia.orgnih.gov |
Recombinant Microbial Production Systems for 1,4-Diaminobutane
The industrial production of 1,4-diaminobutane, also known as putrescine, has traditionally relied on chemical synthesis from petroleum-based feedstocks. mdpi.comnih.gov These methods often involve harsh reaction conditions and expensive catalysts, posing environmental concerns. mdpi.comnih.gov Consequently, there is growing interest in developing sustainable and environmentally friendly production processes through microbial fermentation. mdpi.comnih.gov Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative for the biosynthesis of 1,4-diaminobutane from renewable resources. mdpi.comnih.govresearchgate.netnih.gov
Plasmid Construction and Gene Cloning Strategies
A cornerstone of metabolic engineering is the construction of recombinant plasmids to introduce and control the expression of genes for a desired metabolic pathway. danaher.comneb-online.de In the microbial production of 1,4-diaminobutane, strategies focus on cloning genes that encode the key enzymes for its synthesis. The primary biosynthetic routes in E. coli involve either the ornithine decarboxylase (ODC) pathway or the arginine decarboxylase (ADC) pathway. nih.gov
Gene cloning strategies often involve amplifying the genes of interest, such as speA (arginine decarboxylase) and speB (agmatinase) for the ADC pathway, or speC (ornithine decarboxylase) for the ODC pathway, and inserting them into an expression vector. nih.govmdpi.com The choice of vector is critical and is based on factors like copy number (the number of plasmid copies per cell) and the type of promoter used to drive gene expression. danaher.commdpi.com
Research has shown that balancing the expression of pathway enzymes is crucial for maximizing product yield. mdpi.com One study constructed ten different plasmids by varying the gene order (speA and speB) and using five plasmid backbones with different copy numbers to optimize the conversion of L-arginine to putrescine. mdpi.com The results indicated that a low-copy plasmid (pACYCDuet-speB-speA) provided the best performance, suggesting that high-level expression from high-copy plasmids is not always optimal for this pathway. mdpi.com Another strategy involves cloning essential genes as an operon under the control of a strong promoter, such as the T5 promoter, to ensure coordinated expression. nih.gov
Further enhancements can be made by engineering cofactor synthesis. The production of 1,4-diaminobutane requires cofactors like pyridoxal phosphate (PLP) and NADPH. nih.govnih.gov Therefore, cloning and overexpressing genes associated with the synthesis of these cofactors can significantly increase the yield of 1,4-diaminobutane. nih.govnih.gov For example, the key gene speC has been cloned along with argJ (encoding N-acetylornithine deacetylase) into a plasmid to create a 1,4-diaminobutane synthesis module. nih.gov
Interactive Table: Example Plasmid Constructs for 1,4-Diaminobutane Production
Bacterial Transformation and Fermentation for Production
Once a suitable plasmid has been constructed, it is introduced into a host microorganism through a process called transformation. mdpi.com Escherichia coli, particularly strains like BL21(DE3) and K-12, is a commonly used host due to its well-understood genetics and rapid growth. nih.govnih.govmdpi.com The success of the transformation is typically confirmed by antibiotic resistance, conferred by a marker gene on the plasmid, and verified by gene sequencing. mdpi.com
Following successful transformation, the engineered microbial strain is cultivated in a controlled environment using a fermenter to produce 1,4-diaminobutane. The fermentation process involves optimizing various parameters to maximize cell growth and product synthesis. These parameters include the composition of the culture medium, pH, temperature, and aeration. mdpi.com
Studies have identified optimal conditions for the biotransformation process. For instance, using engineered E. coli as a whole-cell biocatalyst for converting L-arginine to putrescine, the optimal pH was found to be 9.5 and the optimal temperature was 45°C. mdpi.com Under these specific conditions, a high yield of 98% was achieved. mdpi.com When producing 1,4-diaminobutane from sugars like glucose, fermentation results showed that glucose was the most effective carbon source. mdpi.com In batch fermentation experiments, the use of specific media like terrific broth and the addition of an inducer molecule (e.g., IPTG) to trigger gene expression from the engineered plasmid are common practices. nih.gov
To further improve production, the host strain's genome can be modified. This includes deleting genes associated with the degradation or transport of 1,4-diaminobutane, which prevents the loss of the final product. mdpi.comnih.gov For example, disrupting the puuA gene, which encodes the first enzyme in the putrescine degradation pathway, has been shown to increase final product accumulation. nih.gov Through these combined strategies of optimized fermentation and strain engineering, the yield of 1,4-diaminobutane can be significantly enhanced, with one engineered strain reaching a production of 272 mg/L·DCW (Dry Cell Weight). nih.govnih.gov
Interactive Table: Fermentation Parameters for 1,4-Diaminobutane Production
Biochemical and Metabolic Roles of 1,4 Diaminobutane Putrescine in Biological Systems
Fundamental Role in Polyamine Metabolism
The metabolism of polyamines is a highly regulated and complex network of biosynthetic and catabolic pathways. Putrescine stands at the entry point of this network, serving as the initial substrate for the synthesis of higher polyamines.
Putrescine is the direct precursor for the biosynthesis of the polyamines spermidine (B129725) and spermine (B22157). nih.govnih.gov This sequential synthesis involves the transfer of aminopropyl groups from a donor molecule. Spermidine is formed first, and can subsequently be converted to spermine. This hierarchical process underscores the fundamental position of putrescine in the polyamine metabolic pathway. The maintenance of appropriate intracellular concentrations of these polyamines is crucial for normal cellular function, as their dysregulation has been implicated in various diseases. ontosight.airesearchgate.net
The regulation of polyamine levels is a dynamic process involving a delicate balance between their synthesis, degradation, and cellular uptake. researchgate.netresearchgate.net This intricate control is managed by a suite of enzymes and regulatory proteins. Key enzymes in the biosynthetic pathway, in addition to ODC, include spermidine synthase and spermine synthase, which catalyze the conversion of putrescine to spermidine and then to spermine, respectively. ontosight.ai
The regulation of these enzymes occurs at multiple levels, including transcriptional control, where transcription factors can modulate the expression of the genes encoding these enzymes. ontosight.ai Post-translational modifications, such as phosphorylation and ubiquitination, also play a crucial role in modulating the activity of these enzymes. ontosight.ai Furthermore, the polyamine pathway is subject to feedback inhibition, where the end products, spermidine and spermine, can inhibit the activity of ODC, creating a self-regulating loop. ontosight.ainih.gov
The conversion of putrescine to spermidine, and subsequently spermidine to spermine, requires the addition of aminopropyl groups. These groups are donated by decarboxylated S-adenosylmethionine (dcSAM). researchgate.netnih.gov S-adenosylmethionine (SAM) is first decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), another key regulatory enzyme in the pathway. researchgate.netwikipedia.org The resulting dcSAM then serves as the aminopropyl donor for spermidine synthase and spermine synthase to elongate the polyamine chain. nih.govresearchgate.netmdpi.com This process is essential for the production of the higher polyamines, spermidine and spermine. nih.govwikipedia.org
Enzymatic Regulation of Polyamine Synthesis and Degradation Pathways
Interactions with Cellular Pathways and Receptors
Beyond its role in polyamine metabolism, putrescine and its derivatives interact with and modulate various cellular signaling pathways and receptors, influencing a wide range of physiological processes.
Polyamines, including putrescine, have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. nih.gov The NMDA receptor complex possesses a distinct polyamine recognition site. nih.gov While spermidine and spermine are considered agonists at this site, putrescine itself does not directly activate the receptor in the same manner. nih.gov However, putrescine can potentiate NMDA-induced currents, suggesting a modulatory role. sigmaaldrich.com This interaction is complex, with studies indicating that polyamines can have multiple effects on the NMDA receptor, including influencing the binding of other ligands and modulating the ion channel's activity. nih.govacs.org The modulation of NMDA receptors by polyamines may have significant implications for neuronal function and could be a therapeutic target for various neurological conditions. nih.gov
Binding to Trace Amine-Associated Receptors (TAARs)
Trace Amine-Associated Receptors (TAARs) are a class of G protein-coupled receptors that recognize various amines. nih.gov While initially thought to primarily respond to trace amines like β-phenylethylamine and tyramine, research has expanded to include other endogenous molecules. nih.govfrontiersin.org There are six functional TAARs in humans (TAAR1, TAAR2, TAAR5, TAAR6, TAAR8, and TAAR9). nih.gov
Molecular docking simulations have been employed to investigate the interaction between putrescine and human TAARs. Studies have predicted that putrescine can bind to both TAAR6 and TAAR8. nih.govresearchgate.net For TAAR6, two potential binding sites have been identified: one formed by the amino acid residues Asp2.50 and Asp3.32, and another by Asp3.32 and Asp5.42. nih.gov The interaction of putrescine with these aspartate residues is facilitated by the formation of salt bridges and hydrogen bonds. researchgate.net Similar binding interactions have been predicted for TAAR8, suggesting that these receptors can act as sensors for diamines like putrescine. researchgate.net
| Receptor | Predicted Binding Sites for Putrescine | Interacting Residues |
| TAAR6 | Site 1 | Asp78 (2.50) + Asp112 (3.32) |
| Site 2 | Asp112 (3.32) + Asp202 (5.42) | |
| TAAR8 | Orthosteric Site | Asp3.32 + Asp5.42 |
This table summarizes the predicted binding sites for putrescine on TAAR6 and TAAR8 based on molecular docking studies. The numbers in parentheses refer to the Ballesteros-Weinstein numbering scheme for GPCRs.
Role as an Endogenous Metabolite
Putrescine is a ubiquitous endogenous compound essential for cellular function. nih.gov It is synthesized in cells and its concentration, along with that of its derivatives spermidine and spermine, is tightly regulated. The levels of polyamines and their biosynthetic enzymes are known to increase during periods of rapid cell growth and proliferation. nih.gov Putrescine is involved in a multitude of cellular processes, including the stabilization of membranes and nucleic acids, and the stimulation of protein and DNA synthesis. nih.govnih.gov
Contribution to Gamma-Aminobutyric Acid (GABA) Synthesis
Beyond its direct roles, putrescine serves as a precursor for the synthesis of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). researchgate.netfrontiersin.org This conversion represents an alternative pathway to the classical synthesis of GABA from glutamate (B1630785). nih.gov
The synthesis of GABA from putrescine occurs through a two-step enzymatic process. First, putrescine is converted to γ-aminobutyraldehyde. This reaction can be catalyzed by diamine oxidase (DAO). biorxiv.org Subsequently, γ-aminobutyraldehyde is oxidized to GABA by the enzyme aldehyde dehydrogenase. biorxiv.orgnih.gov
The putrescine-to-GABA pathway is particularly important in specific contexts, such as neural development. nih.gov In the early postnatal subventricular zone (SVZ), a neurogenic region, newly generated neuroblasts express GABA. nih.gov Research has shown that in this region, the classical GABA synthesis pathway from glutamate via glutamate decarboxylase (GAD) has low activity. nih.gov Instead, cells in the SVZ can convert a significant portion of available putrescine into GABA. nih.gov This alternative pathway ensures the production of GABA, which is necessary for neuroblast proliferation and migration during these early stages of development. nih.gov
In astrocytes, there are two main pathways for GABA synthesis from putrescine: a DAO-dependent pathway and a monoamine oxidase B (MAO-B)-dependent pathway. biorxiv.org In the MAO-B pathway, putrescine is first acetylated by putrescine acetyltransferase (PAT/SAT1) to form N1-acetylputrescine, which is then converted by MAO-B. biorxiv.org
| Pathway | Key Enzymes | Location/Context |
| DAO-Dependent | Diamine Oxidase (DAO), Aldehyde Dehydrogenase (ALDH) | Astrocytes, Plants |
| MAO-B-Dependent | Putrescine Acetyltransferase (PAT/SAT1), Monoamine Oxidase B (MAO-B) | Astrocytes |
This table outlines the key enzymes involved in the different pathways for GABA synthesis from putrescine.
Enzymatic Inhibition and Downstream Effects
Putrescine can exert inhibitory effects on certain enzymes, thereby modulating metabolic pathways. One notable example is its inhibitory action on ornithine decarboxylase (ODC), a key enzyme in its own synthesis. Treatment of Ehrlich ascites tumor cells with putrescine led to an almost complete inhibition of ODC activity. nih.gov This represents a form of feedback inhibition, where the product of a pathway regulates the activity of an enzyme upstream. This inhibition leads to a dramatic increase in the cellular content of putrescine itself and can cause temporary decreases in the levels of spermidine and spermine. nih.gov
Inhibition of Histamine-Oxidizing Enzymes
Putrescine plays a significant role in the modulation of histamine (B1213489) levels through its interaction with key histamine-degrading enzymes.
Diamine oxidase (DAO), also known as histaminase, is a primary enzyme responsible for the extracellular degradation of histamine. mdpi.com It catalyzes the oxidative deamination of histamine and other polyamines, including putrescine. mdpi.comnih.gov Research has shown that putrescine is a substrate for DAO, and its catabolism is significantly dependent on DAO activity. nih.gov In fact, studies comparing the reactivity of DAO with histamine and putrescine have revealed that the conversion of putrescine by DAO is approximately four times more efficient than that of histamine. researchgate.net
The interaction between putrescine and DAO is complex. While it serves as a substrate, high concentrations of putrescine can inhibit DAO activity. researchgate.net This suggests a regulatory feedback mechanism where putrescine levels can influence the rate of histamine degradation. The catabolism of putrescine by DAO produces Δ1-pyrroline, and this reaction is utilized in radio-extraction assays to measure DAO activity, with radiolabeled putrescine-dihydrochloride serving as the substrate. nih.gov
Factors that affect DAO activity, such as copper deficiency or the presence of inhibitors like aminoguanidine, consequently impact the metabolism of putrescine. nih.gov This underscores the interconnectedness of putrescine and histamine metabolism through their shared degradation pathway mediated by DAO.
Histamine N-methyltransferase (HNMT) is the other key enzyme involved in histamine metabolism, primarily responsible for its intracellular inactivation. nih.govnih.gov Unlike DAO, which has a broader substrate specificity, HNMT shows a strong preference for histamine. wikipedia.org While direct modulation of HNMT activity by putrescine is not as extensively documented as its interaction with DAO, some studies have noted indirect relationships. For instance, antimalarial drugs that inhibit HNMT have also been found to inhibit the in vivo catabolism of putrescine and in vitro DAO activity, suggesting a potential interplay between these pathways. nih.gov
Influence on DNA Methylation Processes
Emerging research indicates that putrescine can influence epigenetic modifications, specifically DNA methylation, which is a crucial process for gene expression regulation.
Polyamines, including putrescine, are known to play a role in modulating DNA methylation. researchgate.net Studies have shown that an excess of putrescine can have a regulatory role in DNA methylation. researchgate.netnih.gov For example, in wheat leaves, putrescine treatment was found to have a notable impact on the 5mC DNA methylation profile. researchgate.netnih.gov Research in cabbage seedlings under salt stress also demonstrated that the application of putrescine led to demethylation events. tubitak.gov.trresearchgate.net
The mechanism by which putrescine influences DNA methylation is thought to involve the modulation of DNA methyltransferase (DNMT) activity. Polyamines can selectively inhibit cytosine DNA methylation by suppressing the activity and binding of methyltransferases. tubitak.gov.tr Furthermore, long-term increased intake of polyamines, including putrescine, has been associated with the inhibition of age-related increases in aberrant DNA methylation. nih.gov Studies have shown that changes in polyamine metabolism can significantly affect the activities of enzymes involved in gene methylation, including DNMTs. nih.gov Specifically, supplementation with spermine, a downstream product of putrescine, was found to activate DNMT3A and DNMT3B. nih.gov While the direct effect of putrescine on specific DNMTs is an area of ongoing research, the evidence points to its significant role in the epigenetic landscape.
Table 1: Effect of Putrescine on DNA Methylation in Plants
| Plant | Condition | Effect of Putrescine Treatment | Reference |
| Wheat | White light | Higher impact on 5mC DNA methylation profile, increased down-methylated genes. | researchgate.netnih.gov |
| Wheat | Blue light | Slight induction of further methylation changes. | researchgate.netnih.gov |
| Cabbage | Salt stress and stress-free | Caused demethylation. | tubitak.gov.trresearchgate.net |
Physiological and Environmental Indicators
The levels of putrescine in organisms can serve as an important indicator of physiological state and environmental conditions.
Putrescine accumulation is a well-documented response of higher plants to various environmental stresses, including pollution. nih.govmdpi.comnih.gov Its role as a key metabolite in plant development and stress tolerance makes it a valuable biomarker. nih.govmdpi.com Under stressful conditions such as salinity, drought, and heavy metal toxicity, plants often exhibit an increase in the biosynthesis and accumulation of putrescine. nih.govscilit.net
This accumulation is considered an anti-stress response, as putrescine is involved in scavenging free radicals, maintaining cellular pH and ionic balance, and protecting cellular components. mdpi.com For instance, the application of putrescine has been shown to mitigate the toxic effects of cadmium in plants by enhancing antioxidant systems and stabilizing photosynthetic pigments. scilit.net Therefore, monitoring the levels of putrescine in plant tissues can provide a reliable indication of the extent of pollution-induced stress.
Table 2: Role of Putrescine in Plant Stress Tolerance
| Stressor | Plant Response | Role of Putrescine | Reference |
| Salinity | Accumulation of free Putrescine | Enhances salt tolerance | nih.gov |
| Cadmium Toxicity | --- | Mitigates toxicity by modulating antioxidant systems and stabilizing photosynthetic pigments | scilit.net |
| General Abiotic Stress | Accumulation of Polyamines | Contributes to tolerance through various mechanisms including free radical scavenging | mdpi.com |
Advanced Research Applications of 1,4 Diaminobutanedihydrochloride As a Chemical Reagent
Formulation in Specialized Cell Culture Media
The controlled growth and differentiation of cells in vitro are foundational to many areas of biological research. The composition of the cell culture medium is a critical factor in achieving desired cellular responses. 1,4-Diaminobutanedihydrochloride has emerged as a key component in specialized media formulations, particularly for stem cell research.
Applications in Stem Cell Cultivation and Maintenance
Stem cells, with their unique ability to differentiate into various cell types, hold immense promise for regenerative medicine and developmental biology studies. chemicalbook.com The successful cultivation and maintenance of these cells in their undifferentiated state, or their directed differentiation into specific lineages, requires precisely formulated culture media. takarabio.comstemcell.com this compound is utilized in the preparation of such specialized media. chemicalbook.com
The inclusion of this compound in stem cell culture media is linked to its role as a polyamine. Polyamines are known to be involved in cell growth, proliferation, and differentiation. The precise formulation of media, including the concentration of components like this compound, can significantly influence stem cell fate, affecting their growth characteristics and differentiation potential. nih.gov For instance, specific protocols for differentiating human embryonic stem cells into functional midbrain dopaminergic neurons rely on chemically defined materials within the culture medium to guide the developmental process. nih.gov The use of such defined media helps to ensure the reproducibility and consistency of results in stem cell research. takarabio.com
| Research Area | Application of this compound | Key Outcome |
| Stem Cell Biology | Component of specialized cell culture media. chemicalbook.com | Supports cultivation and maintenance of stem cells. chemicalbook.com |
| Regenerative Medicine | Facilitates directed differentiation of stem cells. nih.govnih.gov | Generation of specific cell types for therapeutic research. |
Building Block in Organic Synthesis and Polymer Chemistry
Beyond its biological applications, this compound serves as a crucial building block in the synthesis of a wide array of organic molecules and polymers. Its bifunctional nature, possessing two primary amine groups, makes it an ideal monomer for polymerization reactions and a versatile precursor for complex chemical intermediates.
Synthesis of Polyamides, including Nylon-4,6
This compound is a key monomer in the synthesis of polyamides, a class of polymers characterized by the repeating amide linkage (–CO–NH–). savemyexams.com One of the most notable polyamides synthesized from this diamine is Nylon-4,6. The numbers in the nylon's designation refer to the number of carbon atoms in the diamine and the diacid monomers, respectively. In the case of Nylon-4,6, 1,4-diaminobutane (B46682) (derived from its dihydrochloride (B599025) salt) provides the four-carbon diamine unit.
The synthesis of polyamides like Nylon-4,6 typically involves a condensation polymerization reaction between a diamine and a dicarboxylic acid or a more reactive derivative like a diacyl chloride. savemyexams.comweebly.com The reaction of 1,4-diaminobutane with a six-carbon diacid, such as adipic acid, results in the formation of the long-chain polymer Nylon-4,6. wvu.edu This material exhibits desirable properties such as high thermal stability and mechanical strength, making it suitable for various industrial applications. tue.nl
Role as a Cross-Linking Agent in Polymerization
In addition to forming linear polymer chains, this compound can function as a cross-linking agent in polymerization processes. chemicalbook.com Cross-linking involves the formation of chemical bonds between polymer chains, creating a three-dimensional network structure. This network structure significantly enhances the mechanical properties of the resulting material, such as its rigidity, strength, and thermal stability.
The two amine groups of 1,4-diaminobutane can react with functional groups on different polymer chains, effectively "linking" them together. This process is crucial in the production of thermosetting polymers and for modifying the properties of elastomers. nih.govrsc.org The extent of cross-linking can be controlled to tailor the material's properties for specific applications.
Precursor for Pharmaceutical and Agrochemical Intermediates
The chemical reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules used in the pharmaceutical and agrochemical industries. chemicalbook.commoneidechem.com As a readily available source of a four-carbon chain with amine functionalities at both ends, it serves as a versatile starting material for building larger, more elaborate molecular architectures. sigmaaldrich.com
In pharmaceutical synthesis, it can be incorporated into the structure of drug candidates to influence their solubility, bioavailability, and pharmacological activity. selleckchem.com Similarly, in the agrochemical sector, it can be used to synthesize new herbicides, fungicides, and insecticides. The ability to introduce the diaminobutane moiety allows for the systematic modification of molecular properties to optimize for biological efficacy and environmental safety.
Surface Modification and Material Science Innovations
The field of material science is constantly seeking new ways to modify the surfaces of materials to enhance their properties and create novel functionalities. This compound has been employed in innovative surface modification techniques.
Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs)
This compound serves as a critical reagent in the surface modification of multi-walled carbon nanotubes (MWCNTs). The inherent van der Waals forces between individual nanotubes cause them to agglomerate, which has been a persistent challenge in leveraging their exceptional properties in various applications. researchgate.net Surface functionalization with amine groups from this compound is a key strategy to overcome this issue.
One established method involves heating MWCNTs at reflux with this compound. researchgate.net This process introduces nitrogen-containing functional groups onto the surface of the nanotubes. The success and extent of this modification can be verified through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), energy-dispersive X-ray spectroscopy (EDS), X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA). researchgate.net Research has shown that treating MWCNTs for 24 hours can yield a significant surface nitrogen content of up to 2.72%. researchgate.net This amine functionalization not only improves dispersion but also introduces new active sites for further chemical interactions. researchgate.net
The amine-functionalized MWCNTs exhibit significantly enhanced properties for adsorptive applications, particularly for removing pollutants like synthetic dyes from aqueous solutions. researchgate.netnih.gov The introduction of functional groups provides new adsorption sites and can alter the surface charge and hydrophilicity of the nanotubes, making them more effective at capturing specific molecules. nih.govmdpi.com
The primary adsorption mechanisms include π-π stacking interactions between the aromatic rings of the pollutant and the graphitic surface of the CNTs, as well as electrostatic interactions. nih.govnih.gov Amine functionalization introduces basic sites that can promote these interactions, leading to a dramatic increase in adsorption capacity. researchgate.netnih.gov For instance, studies have demonstrated that the maximum adsorption capacity of MWCNTs for certain anionic dyes can be exceptionally high after functionalization. researchgate.net The modification of nanoclay with 1,4-diaminobutane dihydrochloride has also been shown to enhance performance in toxin removal. sigmaaldrich.com
Table 1: Enhanced Adsorption Capacity of Functionalized MWCNTs
| Adsorbent | Target Pollutant | Adsorption Capacity (Pristine) | Adsorption Capacity (Functionalized) | Reference |
|---|---|---|---|---|
| MWCNT | Acid Blue 45 (Anionic Dye) | Not Reported | 714 mg/g | researchgate.net |
| MWCNT | Acid Black 1 (Anionic Dye) | Not Reported | 666 mg/g | researchgate.net |
| MWCNT | Methylene (B1212753) Blue (Cationic Dye) | 67 mg/g | 151 mg/g | nih.gov |
The functionalization of MWCNTs with reagents like this compound is crucial for their successful integration into high-performance nanocomposite materials. By mitigating the tendency of nanotubes to bundle together, functionalization ensures a more uniform dispersion within a polymer matrix. researchgate.netmdpi.com This improved dispersion is fundamental to creating nanocomposites with enhanced and predictable properties.
Improved interfacial bonding between the functionalized nanotubes and the surrounding matrix is a direct result of this surface modification. nih.gov In an MWCNT/epoxy nanocomposite, for example, carboxylic acid-functionalized MWCNTs led to better interfacial adhesion, which in turn enhanced the stiffness and natural frequency of the material. nih.gov This principle applies across various polymer systems, including advanced polymers like PEEK, where a homogenous nanotube network is essential for achieving desired levels of electrical conductivity for applications such as electrostatic discharge and shielding. mdpi.com The integration of functionalized MWCNTs can also lead to notable changes in the magnetic and dielectric properties of materials, demonstrating their potential in electric and magnetic storage applications. researchgate.net
Application in Perovskite Solar Cell Technology
In the field of renewable energy, derivatives of 1,4-diaminobutane are being employed to address key challenges in the stability and efficiency of perovskite solar cells (PSCs). Organic-inorganic hybrid perovskites are highly promising for photovoltaic applications but are often vulnerable to degradation from environmental factors like moisture and suffer from performance losses due to defect sites at the material's surface and grain boundaries. nih.gov
A leading strategy to mitigate these issues is surface passivation, and diamine derivatives have proven highly effective. nih.govnih.govarxiv.org Specifically, 1,4-butanediammonium (B1226911) diiodide (BDADI), a salt derived from 1,4-diaminobutane, is used to create a two-dimensional (2D) perovskite capping layer on top of the primary three-dimensional (3D) perovskite structure. nih.gov
This 2D capping layer, which forms a Dion-Jacobson (DJ) phase, effectively passivates surface defects in the underlying 3D perovskite. nih.gov The introduction of the butanediammonium (BDA²⁺) cations suppresses non-radiative charge recombination, leading to a longer carrier lifetime. nih.gov Furthermore, the hydrophobic nature of the 1,4-butanediammonium cations enhances the material's resistance to water. nih.gov This passivation approach also helps to regulate the energy level alignment at the interface, which facilitates more efficient charge extraction and transport. nih.gov The collective impact of these benefits is a significant boost in both the power conversion efficiency (PCE) and the long-term operational stability of the solar cell. nih.gov Research employing this strategy has achieved a PCE of 20.32%. nih.gov
Table 2: Performance Enhancement in Perovskite Solar Cells via Diamine-based Passivation
| Passivation Agent | Perovskite Structure | Key Enhancement Mechanism | Reported Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| 1,4-Butanediammonium Diiodide (BDADI) | 3D/2D Stacked Dion-Jacobson Phase | Surface defect passivation, suppressed non-radiative recombination, enhanced moisture resistance. | 20.32% | nih.gov |
| 1,3-Diaminopropane (DAP) | Mixed-halide perovskite | Increased open-circuit voltage (VOC), improved compositional homogeneity. | 25.29% (in Si-perovskite tandem cell) | nih.govarxiv.org |
Synthesis of Complex Biological Derivatives
This compound is a valuable starting material in the multi-step synthesis of complex, biologically significant molecules, such as polyamine alkaloids. sigmaaldrich.comresearchgate.net Its diamine structure provides a foundational block that can be elaborated upon to construct larger, more intricate natural products.
Table 3: Synthesis of Kukoamine B Bimesylate
| Starting Material | Target Molecule | Number of Steps | Overall Yield | Reference |
|---|---|---|---|---|
| This compound | Kukoamine B Bimesylate | 12 | 11.4% | researchgate.net |
Analytical Methodologies and Characterization Techniques in 1,4 Diaminobutanedihydrochloride Research
Chromatographic Separation and Detection Methods
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture for subsequent analysis. For 1,4-Diaminobutanedihydrochloride, several chromatographic techniques are routinely utilized.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its high resolution and sensitivity. nih.govnih.govcabidigitallibrary.org Since 1,4-Diaminobutane (B46682) lacks a chromophore for UV detection, a derivatization step is typically required. oup.com This process involves reacting the amine groups with a labeling agent to form a derivative that can be easily detected.
Common derivatizing agents include dansyl chloride and benzoyl chloride. oup.comnih.gov The dansylated derivatives can be detected by UV absorption at 280 nm, a process that usually takes about an hour to complete. oup.com Benzoylated polyamines can be resolved using reverse-phase HPLC with isocratic elution and detected at 254 nm. nih.gov
HPLC methods have been developed and validated for the quantitative determination of biogenic amines, including putrescine, in various agricultural products and aquatic samples. nih.govakjournals.com These methods often demonstrate good linearity, precision, and accuracy, with low limits of detection (LOD) and quantification (LOQ). nih.govakjournals.com For instance, a validated HPLC method for biogenic amines in agricultural products reported LODs and LOQs in the range of 0.01-0.10 mg/kg and 0.02-0.31 mg/kg, respectively. nih.gov
| Parameter | Value | Reference |
| Derivatizing Agent | Dansyl Chloride | oup.com |
| Detection Wavelength | 280 nm (dansylated) | oup.com |
| Derivatizing Agent | Benzoyl Chloride | nih.gov |
| Detection Wavelength | 254 nm (benzoylated) | nih.gov |
| LOD Range | 0.01-0.10 mg/kg | nih.gov |
| LOQ Range | 0.02-0.31 mg/kg | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional HPLC. This is achieved through the use of columns with smaller particle sizes (typically less than 2 µm).
UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the quantitative analysis of polyamines like putrescine. sartorius.com This combination provides excellent selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. For example, a UPLC-MS/MS method for polyamine analysis reported a low limit of quantification (LOQ) for putrescine at 0.033 mg/L. sartorius.com
The derivatization of 1,4-Diaminobutane is also common in UPLC analysis to enhance chromatographic and mass spectrometric properties. acs.org One such derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag Ultra), which allows for the reproducible and robust separation of numerous amino compounds. acs.org
Gas Chromatography (GC)
Gas Chromatography (GC) is another key technique for the analysis of this compound. nih.govnih.gov Similar to HPLC, direct analysis of the free amine can be challenging due to its polarity and potential for irreversible adsorption within the chromatographic system. oup.com Therefore, derivatization is a common practice in GC analysis of polyamines.
Perfluoropropionyl derivatives are often used for the GC analysis of putrescine. nih.gov The derivatized amines can be separated on columns such as 3% OV-225 and detected using electron capture detectors (ECD) or nitrogen-specific detectors (NSD), allowing for quantification at levels less than 1 µg/g. nih.gov
Interestingly, some studies have demonstrated that the GC analysis of putrescine can be performed without derivatization by using a "cold on-column" injection technique with a base-deactivated fused silica (B1680970) capillary column. oup.com This method has shown good resolution, symmetrical peaks, and excellent reproducibility for retention times and peak areas. oup.com
GC coupled with mass spectrometry (GC-MS) provides a highly specific and sensitive method for the identification and quantification of putrescine in various matrices, including human brain tissue. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in a compound.
Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FTIR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For polyamines like 1,4-Diaminobutane, FTIR spectra typically show characteristic peaks for N-H stretching, C-H stretching, N-H bending, C-H bending, and C-N stretching vibrations. nih.gov
In the context of polyamine research, FTIR can be used to confirm the chemical structure and identify changes upon interaction with other molecules or surfaces. nih.govresearchgate.netresearchgate.net For example, shifts in the N-H and C-N stretching peaks can indicate the involvement of these groups in interactions such as hydrogen bonding or metal chelation. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretching | 3200-3500 |
| C-H Stretching | 2800-3000 |
| N-H Bending | 1550-1650 |
| C-H Bending | 1350-1480 |
| C-N Stretching | 1000-1350 |
Note: The exact positions of the peaks can vary depending on the sample state and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. Both ¹H NMR and ¹³C NMR are used to characterize this compound.
The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. chemicalbook.com The spectrum typically shows two main signals corresponding to the two sets of methylene (B1212753) protons in the butane (B89635) chain. mdpi.com The protons closer to the amino groups are deshielded and appear at a higher chemical shift compared to the protons in the center of the chain.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, two signals are expected, corresponding to the two non-equivalent carbon atoms in the molecule.
NMR spectroscopy, particularly Saturation Transfer Difference (STD-NMR), can also be used to study the interaction of 1,4-Diaminobutane with other molecules, such as proteins. mdpi.com
| Nucleus | Approximate Chemical Shift (ppm) - Protons | Reference |
| -CH₂- (adjacent to -NH₃⁺) | ~2.9-3.1 | mdpi.com |
| -CH₂- (central) | ~1.5-2.0 | mdpi.com |
Proton NMR (1H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural characterization of this compound. This technique provides detailed information about the chemical environment of the hydrogen atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, the protons on the carbon atoms of the butane backbone produce distinct signals. The chemical shift, multiplicity (splitting pattern), and integration of these signals are key parameters for analysis. emerypharma.com The presence of the two primary amine groups, which are protonated in the dihydrochloride (B599025) salt form, significantly influences the electronic environment of the adjacent methylene (CH₂) groups, causing them to be deshielded and appear at a higher chemical shift (downfield) compared to the inner methylene groups. chemistrysteps.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H₂N-CH₂ - | ~3.0 - 3.2 | Triplet | 4H |
| -CH₂-CH₂ -CH₂- | ~1.7 - 1.9 | Quintet | 4H |
This table presents predicted data and may vary based on solvent and experimental conditions.
The specific chemical shifts and coupling patterns can be influenced by the solvent used for the analysis (e.g., D₂O) and the concentration of the sample. np-mrd.orghmdb.ca
Carbon-13 NMR (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. In a ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. udel.edu
Due to the symmetry of the 1,4-diaminobutane molecule, only two distinct carbon signals are expected in its ¹³C NMR spectrum. The carbon atoms directly bonded to the electronegative nitrogen atoms (C1 and C4) will be deshielded and resonate at a higher chemical shift compared to the inner carbon atoms (C2 and C3). libretexts.org The number of signals confirms the symmetry of the molecule. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C H₂-NH₂ | ~35 - 45 |
| -C H₂-CH₂- | ~20 - 30 |
This table presents predicted data and may vary based on solvent and experimental conditions. oregonstate.edu
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound. It is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC) to analyze complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive method for analyzing a wide range of compounds, including polar molecules like this compound. researchgate.net In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer for detection and identification. acs.org
LC-MS is particularly advantageous for analyzing polar degradation products and metabolites of various compounds. researchgate.net For the analysis of diamines like 1,4-diaminobutane, a Primesep 200 column can be used with a mobile phase consisting of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer. sielc.com Detection can be achieved using methods like evaporative light scattering detection (ELSD) or mass spectrometry. sielc.com The stability of compounds in various matrices, such as water and human plasma, can also be assessed using LC-MS by monitoring the compound's concentration over time. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the toxicological analysis of volatile compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is often required to make them suitable for GC analysis. GC-MS has been successfully used for the qualitative and quantitative analysis of metabolites in various biological samples, such as stool. nih.gov
Elemental and Surface Compositional Analysis
Energy Dispersive Spectroscopy (EDS)
Energy Dispersive Spectroscopy (EDS), also known as EDX or EDXA, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often used in conjunction with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). myscope.training
EDS works by bombarding a sample with an electron beam, which causes the emission of characteristic X-rays from the elements present in the sample. thermofisher.com Each element has a unique set of X-ray energies, allowing for the determination of the elemental composition of the sample. wikipedia.org EDS can provide qualitative and quantitative information about the elements present, with detection limits typically in the range of 0.1-0.5 wt% in an SEM. myscope.training It is a non-destructive technique, though some samples may experience damage under the electron beam. myscope.training EDS provides atomic information rather than molecular information. researchgate.net In the context of this compound, EDS could be used to confirm the presence of carbon, nitrogen, and chlorine in a solid sample. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound (C₄H₁₄Cl₂N₂), XPS analysis provides critical information about the bonding environments of carbon, nitrogen, and chlorine on the sample surface.
The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is unique to each element and is sensitive to the chemical environment of the atom, providing insight into its oxidation state and bonding partners.
Research Findings: In a typical XPS analysis of this compound, high-resolution spectra would be obtained for the C 1s, N 1s, and Cl 2p regions.
C 1s Spectrum: The carbon 1s spectrum is expected to show distinct peaks corresponding to the different carbon environments in the molecule. The primary peak would be attributed to the C-C bonds of the butane backbone. A second, slightly shifted peak at a higher binding energy would correspond to the C-N bonds, reflecting the influence of the more electronegative nitrogen atom.
N 1s Spectrum: The nitrogen 1s spectrum is particularly informative. Due to the protonation of the amine groups to form the dihydrochloride salt (-NH₃⁺), the N 1s binding energy is expected to be around 400–402 eV. This is a higher binding energy compared to a free amine (C-NH₂) group, indicating the positive charge on the nitrogen atoms.
Cl 2p Spectrum: The chlorine 2p spectrum would confirm the presence of chloride ions (Cl⁻). It would exhibit a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) with binding energies typical for ionic chlorides.
The quantitative analysis of the peak areas, corrected by relative sensitivity factors, allows for the determination of the surface stoichiometry, confirming the elemental ratios expected for the compound.
| Core Level | Expected Chemical State | Anticipated Binding Energy (eV) Range | Information Gleaned |
|---|---|---|---|
| C 1s | C-C, C-H | ~284.8 - 285.0 | Aliphatic carbon backbone |
| C 1s | C-N | ~286.0 - 286.5 | Carbon bonded to nitrogen |
| N 1s | -NH₃⁺ | ~400.0 - 402.0 | Protonated amine groups, confirming salt formation |
| Cl 2p | Cl⁻ | ~198.0 - 199.0 | Presence of chloride counter-ions |
Thermometric and Microscopic Techniques
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of materials.
For this compound, TGA is employed to identify the temperature at which the compound begins to degrade and to observe the profile of its decomposition. The analysis is typically performed by heating a small sample on a precision balance at a constant rate under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Research Findings: Published data indicate that this compound is thermally stable up to relatively high temperatures. The decomposition temperature is consistently reported to be in the range of 280 °C to 290 °C. researchgate.nettcichemicals.comsigmaaldrich.com A TGA thermogram would show a stable baseline with minimal mass loss until the onset of decomposition. At this point, a sharp decrease in mass would be observed as the molecule breaks down into volatile components. The hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. himedialabs.com
| Parameter | Reported Value | Significance |
|---|---|---|
| Decomposition Temperature | ~280 - 290 °C | Indicates the upper limit of thermal stability for the compound. researchgate.nettcichemicals.comsigmaaldrich.com |
| Thermal Events | Typically a single, sharp weight loss | Suggests a rapid decomposition process once the threshold temperature is reached. |
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.
In the context of this compound, which is typically a crystalline powder, SEM is used to visualize the morphology of the crystals. sigmaaldrich.com This includes observing their shape, size distribution, surface texture, and degree of agglomeration. Such information is valuable for quality control and for understanding how the physical form of the compound might influence its properties, such as solubility and handling characteristics. The sample is typically mounted on a stub and coated with a thin layer of a conductive material, like gold, to prevent charge buildup from the electron beam.
Research Findings: While specific research-grade micrographs for this compound are not widely published in standard literature, the analysis would typically reveal the crystalline habit of the compound. As a white crystalline solid, it would be expected to form distinct crystals, the geometry of which (e.g., prismatic, acicular, or tabular) could be characterized. The images would also show the degree of uniformity in particle size and shape, which are important parameters in material specifications.
Titrimetric Analysis for Purity Assessment
Titrimetric analysis is a cornerstone of quantitative chemical analysis used to determine the concentration of an identified analyte. For this compound, a key quality control parameter is its purity, which is often determined by titration.
Given that the compound is a dihydrochloride salt, the most common and accurate method for purity assessment is argentometric titration, specifically for the chloride content. sigmaaldrich.commetrohm.com This method relies on the reaction of chloride ions (Cl⁻) with silver ions (Ag⁺) to form an insoluble precipitate, silver chloride (AgCl).
The reaction is as follows: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
Research Findings: The purity of this compound is frequently specified with a minimum assay value based on argentometric titration (AT), often ≥99.0%. sigmaaldrich.com The titration is typically performed using a standardized solution of silver nitrate (B79036) (AgNO₃) as the titrant. The endpoint, which signals the completion of the reaction, can be detected potentiometrically. metrohm.commantech-inc.com In a potentiometric titration, a silver indicator electrode is used to monitor the potential of the solution. A sharp change in potential occurs at the equivalence point, where all the chloride ions have been precipitated. This method is highly accurate and reproducible, making it a standard for the quality control of amine hydrochlorides. metrohm.com
| Parameter | Methodology | Typical Specification |
|---|---|---|
| Assay (Purity) | Argentometric Titration (ex Chloride) | ≥99.0% sigmaaldrich.com |
| Titrant | Silver Nitrate (AgNO₃) Solution | Standardized solution, typically 0.1 M. xylemanalytics.com |
| Endpoint Detection | Potentiometry | Sharp inflection in potential curve measured with a silver electrode. metrohm.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,4-Diaminobutanedihydrochloride with high purity for research purposes?
- Methodological Answer : High-purity synthesis typically involves controlled stoichiometric reactions between 1,4-diaminobutane and hydrochloric acid under anhydrous conditions. Post-synthesis purification steps, such as recrystallization in ethanol or methanol, are critical to achieve ≥98% purity . Characterization via elemental analysis (C, H, N, Cl) and titration (for chloride content) ensures stoichiometric accuracy.
Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Confirm N-H stretching (3100–3300 cm⁻¹) and NH₂ bending (1600–1640 cm⁻¹) vibrations.
- ¹H/¹³C NMR : Identify proton environments (e.g., δ 1.5–1.7 ppm for CH₂ groups adjacent to NH₂) and carbon backbone integrity.
- Mass Spectrometry : Validate molecular weight (e.g., 88.15 g/mol for the free base) and detect impurities via fragmentation patterns.
- XRD : Assess crystalline structure and hydrate formation .
Advanced Research Questions
Q. What experimental design considerations are critical when optimizing HPLC conditions for separating this compound from related derivatives?
- Methodological Answer : Key parameters include:
- Column Selection : Use a reversed-phase C18 column (e.g., Supelcosil LC-ABZ+Plus) for polar compounds .
- Mobile Phase : Optimize organic solvent ratio (e.g., acetonitrile:water 70:30) and buffer pH (e.g., pH 5 with 10 mM CH₃COONa/CH₃COOH) to enhance retention and resolution .
- Detection : UV detection at 230–240 nm for diaminobutane derivatives.
- Validation : Conduct robustness testing using factorial design (e.g., varying temperature ±2°C, flow rate ±0.1 mL/min) to ensure reproducibility .
Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Use accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC. Compare with real-time data (25°C/60% RH) to identify kinetic inconsistencies.
- Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagram) to isolate variables like hygroscopicity, light exposure, or residual solvent content .
- Statistical Validation : Perform ANOVA to assess significance of observed differences in degradation rates.
Q. What strategies are effective for minimizing impurity formation during large-scale synthesis of this compound?
- Methodological Answer :
- Process Optimization : Use in-situ pH monitoring to maintain reaction neutrality, preventing over-acidification and byproduct formation.
- Purification Techniques : Implement gradient recrystallization (e.g., ethanol/water mixtures) to remove unreacted diaminobutane or HCl residues.
- Quality Control : Track impurities (e.g., mono-hydrochloride derivatives) using ion chromatography or LC-MS .
Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvents?
- Methodological Answer :
- Systematic Solubility Screening : Use shake-flask method with UV quantification in solvents like water, DMSO, and ethanol. Control temperature (±0.1°C) and saturation time (24–72 hrs).
- Data Reconciliation : Compare results with literature using meta-analysis tools (e.g., PRISMA guidelines) to identify outliers.
- Thermodynamic Modeling : Apply Hansen solubility parameters to predict solvent compatibility and explain deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
